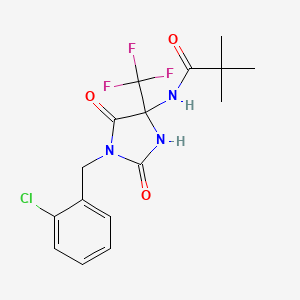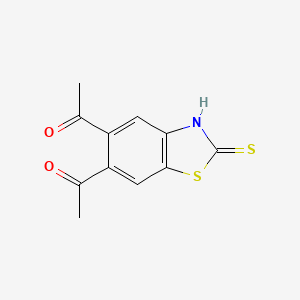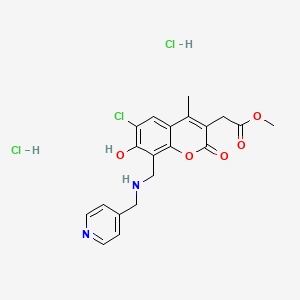![molecular formula C17H15F3N2O2 B12634324 1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634324.png)
1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a complex organic compound with a molecular formula of C17H13F3N2O2 This compound is known for its unique chemical structure, which includes a benzenediol core substituted with a propyl group and a trifluoromethyl-indazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- typically involves multiple steps, starting with the preparation of the benzenediol core and subsequent functionalization to introduce the propyl and trifluoromethyl-indazole groups. Common synthetic routes include:
Preparation of 1,3-Benzenediol: This can be achieved through the hydroxylation of benzene derivatives or by using resorcinol as a starting material.
Introduction of the Propyl Group: This step often involves alkylation reactions using propyl halides under basic conditions.
Formation of the Indazole Moiety: The indazole ring can be synthesized through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,3-Benzoldial, 4-[2-Propyl-7-(Trifluormethyl)-2H-indazol-3-yl]-, durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Der Benzoldial-Kern kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Indazol-Einheit angreifen und sie unter Verwendung von Reduktionsmitteln wie Natriumborhydrid in Hydrazinderivate umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten, wodurch eine weitere Funktionalisierung mit verschiedenen Substituenten ermöglicht wird.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Palladium auf Kohlenstoff, Kupferkatalysatoren für die Trifluormethylierung.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinone, Hydrazinderivate und verschiedene substituierte aromatische Verbindungen, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
4. Wissenschaftliche Forschungsanwendungen
1,3-Benzoldial, 4-[2-Propyl-7-(Trifluormethyl)-2H-indazol-3-yl]-, hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde und seine Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und fortschrittlichen Materialien mit einzigartigen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1,3-Benzoldial, 4-[2-Propyl-7-(Trifluormethyl)-2H-indazol-3-yl]-, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:
Bindung an Enzyme: Hemmung oder Modulation der Aktivität von Enzymen, die an wichtigen biochemischen Wegen beteiligt sind.
Wechselwirkung mit Rezeptoren: Wirken als Agonist oder Antagonist an spezifischen Rezeptorstellen.
Modulation der Signaltransduktion: Beeinflussung zellulärer Signalwege, die zu Veränderungen der Genexpression und zellulären Reaktionen führen.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,3-Benzoldial, 4-[1-(2-Propenyl)-7-(Trifluormethyl)-1H-indazol-3-yl]
- 1,3-Benzoldial, 4-[2-(2-Methylpropyl)-7-(Trifluormethyl)-2H-indazol-3-yl]
Einzigartigkeit
1,3-Benzoldial, 4-[2-Propyl-7-(Trifluormethyl)-2H-indazol-3-yl]-, zeichnet sich durch sein spezifisches Substitutionsschema aus, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Trifluormethylgruppe erhöht seine Stabilität und Lipophilie, während die Indazol-Einheit zu seiner potenziellen biologischen Aktivität beiträgt.
Eigenschaften
Molekularformel |
C17H15F3N2O2 |
|---|---|
Molekulargewicht |
336.31 g/mol |
IUPAC-Name |
4-[2-propyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C17H15F3N2O2/c1-2-8-22-16(11-7-6-10(23)9-14(11)24)12-4-3-5-13(15(12)21-22)17(18,19)20/h3-7,9,23-24H,2,8H2,1H3 |
InChI-Schlüssel |
RMXCLIWBLOKZER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
![1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene](/img/structure/B12634266.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate](/img/structure/B12634294.png)


![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)
![2,5,8,11-Tetraazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12634315.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12634316.png)



![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12634337.png)

